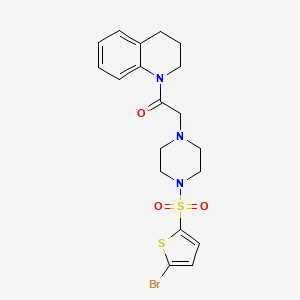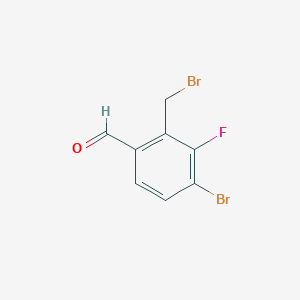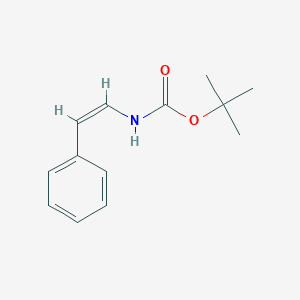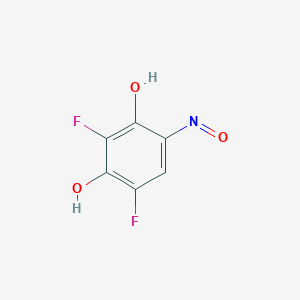
2,4-Difluoro-6-nitroso-1,3-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-6-nitroso-1,3-benzenediol is an organic compound with the molecular formula C6H3F2NO3 It is characterized by the presence of two fluorine atoms, a nitroso group, and two hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-nitroso-1,3-benzenediol typically involves the nitration of 2,4-difluorophenol followed by reduction and subsequent oxidation steps. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-6-nitroso-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
2,4-Difluoro-6-nitroso-1,3-benzenediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-6-nitroso-1,3-benzenediol involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Difluoronitrobenzene
- 2,4-Difluoro-1,3-benzenediol
- 2,4-Difluoro-6-aminophenol
Uniqueness
2,4-Difluoro-6-nitroso-1,3-benzenediol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct reactivity and potential applications. The combination of fluorine atoms and nitroso functionality makes it a valuable compound for various chemical transformations and research studies.
Propiedades
Fórmula molecular |
C6H3F2NO3 |
|---|---|
Peso molecular |
175.09 g/mol |
Nombre IUPAC |
2,4-difluoro-6-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C6H3F2NO3/c7-2-1-3(9-12)6(11)4(8)5(2)10/h1,10-11H |
Clave InChI |
PVACPSZDHFEIAP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)O)F)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)

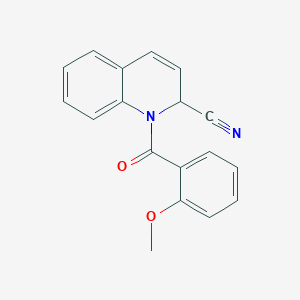
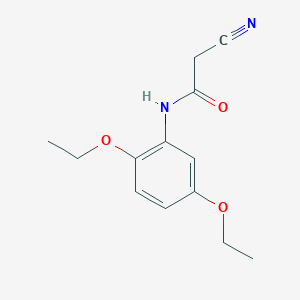



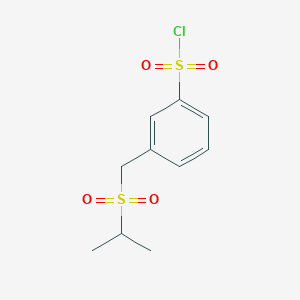
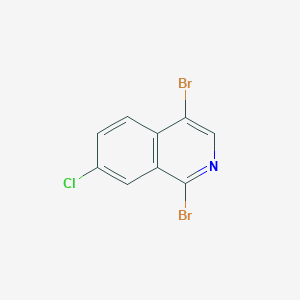
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
